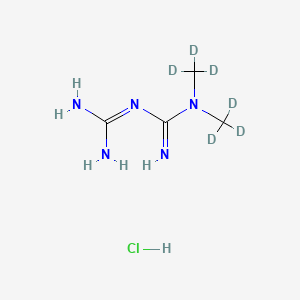

Metformin-d6

Beschreibung

Eigenschaften

CAS-Nummer |

1185166-01-1 |

|---|---|

Molekularformel |

C4H12ClN5 |

Molekulargewicht |

171.66 g/mol |

IUPAC-Name |

2-carbamimidoyl-1,1-bis(trideuteriomethyl)guanidine;hydrochloride |

InChI |

InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H/i1D3,2D3; |

InChI-Schlüssel |

OETHQSJEHLVLGH-TXHXQZCNSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])N(C(=N)N=C(N)N)C([2H])([2H])[2H].Cl |

Kanonische SMILES |

CN(C)C(=N)N=C(N)N.Cl |

Aussehen |

Assay:≥98% deuterated forms (d1-d6)A crystalline solid |

Synonyme |

N,N-Dimethylimidodicarbonimidic Diamide-d6, Hydrochloride; Diabetosan-d6; Diabex-d6, Glucophage-d6; Metiguanide-d6 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Metformin-d6: Chemical Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Metformin-d6, a deuterated analog of the widely used anti-diabetic drug, metformin (B114582). This document details its chemical structure, molecular weight, and its critical application as an internal standard in bioanalytical methodologies. The guide also includes a detailed experimental protocol for the quantification of metformin in biological matrices, alongside visual representations of analytical workflows and relevant biological pathways.

Physicochemical Properties of this compound

This compound, also known by its chemical name N,N-Dimethylimidodicarbonimidic Diamide-d6, is a stable isotope-labeled version of metformin.[1] The incorporation of six deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of metformin.[2][3] This ensures high accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.[1]

| Property | Value | References |

| Chemical Name | 3-(diaminomethylidene)-1,1-bis(trideuteriomethyl)guanidine;hydrochloride | [4] |

| Synonyms | N,N-Dimethylimidodicarbonimidic Diamide-d6, 1,1-Dimethylbiguanide-d6 hydrochloride | [3][5] |

| CAS Number | 1185166-01-1 | [4][5] |

| Molecular Formula | C4H6D6ClN5 or C₄H₅D₆N₅ • HCl | [4][5][6] |

| Molecular Weight | 171.66 g/mol | [4][5] |

| Appearance | White to off-white solid powder | [4] |

| Purity | ≥98% deuterated forms (d1-d6) | [3] |

| Solubility | Soluble in PBS (pH 7.2) at 1 mg/ml | [3] |

Core Application: Bioanalytical Quantification

This compound is predominantly utilized as an internal standard for the precise quantification of metformin in biological samples, such as plasma and tissue homogenates, via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][7][8] Its chemical properties closely mimic metformin, ensuring similar behavior during sample extraction and chromatographic separation, while its distinct mass allows for separate detection.[1]

Experimental Protocol: Quantification of Metformin in Human Plasma by LC-MS/MS

This protocol outlines a standard method for the determination of metformin concentrations in human plasma samples.

1. Materials and Reagents:

-

Metformin hydrochloride (analytical standard)

-

This compound hydrochloride (internal standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Ultrapure water

-

Blank human plasma

2. Preparation of Solutions:

-

Primary Stock Solutions: Prepare individual stock solutions of metformin (1 mg/mL) and this compound (1 mg/mL) in 50% methanol.[7]

-

Standard Working Solutions: Serially dilute the metformin stock solution with 50% methanol-water to create a range of standard working solutions (e.g., 0.2–120 µg/mL).[8]

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 250 ng/mL) in acetonitrile.[7][8]

-

Calibration Standards: Prepare calibration standards by spiking blank human plasma with the metformin standard working solutions to achieve a desired concentration range (e.g., 10–6,000 ng/mL).[8]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma from a separate metformin stock solution.[7]

3. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[7]

-

Add 50 µL of the internal standard working solution (this compound) to each tube (excluding blank samples).[7][8]

-

Vortex the mixture for 2 minutes.[8]

-

Add 300 µL of acetonitrile to precipitate proteins.[8]

-

Vortex vigorously for 5 minutes.[8]

-

Centrifuge the mixture at 16,000 x g for 10 minutes.[8]

-

Transfer the supernatant to an autosampler vial.[8]

-

Dilute the supernatant with the mobile phase A (e.g., 2 mM Ammonium acetate in water) before injection.[8]

4. LC-MS/MS Conditions:

-

LC System: A standard UPLC or HPLC system.

-

Column: C18 reversed-phase column.[7]

-

Mobile Phase: A gradient elution using a mobile phase consisting of an aqueous component (e.g., 2 mM ammonium acetate in water) and an organic component (e.g., methanol or acetonitrile).

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).[7][8]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).[7]

-

MRM Transitions:

5. Data Analysis:

-

Quantify metformin concentrations by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.

Mechanism of Action of the Parent Compound: Metformin

While this compound serves as an analytical tool, the therapeutic effects are attributed to its parent compound, metformin. Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][4] Activation of AMPK in the liver leads to the inhibition of the mitochondrial respiratory chain, which in turn reduces hepatic glucose production and enhances insulin (B600854) sensitivity.[2][4] Furthermore, AMPK activation can inhibit the mTOR signaling pathway, which is implicated in cell growth and proliferation.[2]

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound hydrochloride (1,1-Dimethylbiguanide-d6 (hydrochloride)) | Autophagy | 1185166-01-1 | Invivochem [invivochem.com]

- 5. scbt.com [scbt.com]

- 6. This compound HCl - CAS - 1185166-01-1 | Axios Research [axios-research.com]

- 7. benchchem.com [benchchem.com]

- 8. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Isotopic Purity of Metformin-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated Metformin (B114582) (Metformin-d6) and the analytical methodologies used to determine its isotopic and chemical purity. This compound serves as a critical internal standard for the bioanalytical quantitation of Metformin by mass spectrometry, ensuring accuracy and precision in pharmacokinetic and clinical studies.

Synthesis of this compound Hydrochloride

The most common and industrially viable synthesis of this compound involves a single-step condensation reaction. The process is analogous to the synthesis of unlabeled Metformin, substituting the key starting material with its deuterated counterpart.

Synthetic Strategy:

The core of the synthesis is the reaction between Dimethylamine-d6 Hydrochloride and Dicyandiamide (B1669379) (2-cyanoguanidine).[1] This reaction forms the biguanide (B1667054) structure of Metformin. The use of Dimethylamine-d6, where the six hydrogen atoms on the two methyl groups are replaced with deuterium, results in the final deuterated product. The reaction is typically carried out in a solvent like methanol (B129727) in the presence of a base, followed by acidification to yield the hydrochloride salt.[2]

Caption: Synthetic workflow for this compound Hydrochloride.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a representative example based on established chemical principles for biguanide synthesis.[1][2]

Materials:

-

Dicyandiamide (1.0 eq)

-

Sodium methoxide (B1231860) (2.5 eq)

-

Methanol, anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (B145695), 80% aqueous solution

-

Ethyl acetate (B1210297)

-

Purified Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dicyandiamide in anhydrous methanol.

-

Addition of Reagents: To the stirred solution, add Dimethylamine-d6 hydrochloride followed by the portion-wise addition of sodium methoxide. An exothermic reaction may be observed.

-

Condensation: Gently heat the reaction mixture to a target temperature (e.g., 40-60°C) and maintain for 2-5 hours.[2] Monitor the reaction progress by TLC or LC-MS to confirm the consumption of dicyandiamide.

-

Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Workup and Acidification: Cool the residue to room temperature and dissolve it in purified water. Carefully add concentrated HCl dropwise to adjust the pH to approximately 2-3.[2] This step neutralizes the excess base and forms the hydrochloride salt of this compound.

-

Extraction: Add ethyl acetate to the aqueous solution, stir vigorously for 20 minutes, and then separate the layers. The aqueous phase contains the desired product.

-

Crystallization and Purification: Reduce the volume of the aqueous phase by distillation under reduced pressure. Add 80% ethanol to the concentrated solution and cool it in an ice bath or freezer to induce crystallization.

-

Isolation: Collect the crystalline product by filtration, wash the filter cake with a small amount of cold 80% ethanol, and dry under vacuum to yield this compound hydrochloride as a white crystalline solid.

Isotopic and Chemical Purity Analysis

To function as a reliable internal standard, this compound must possess high chemical and isotopic purity. The primary analytical techniques for verification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Caption: Analytical workflow for purity assessment of this compound.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for confirming the mass of this compound and assessing its isotopic enrichment. The mass difference of +6 Da compared to unlabeled Metformin is readily observed. Isotopic purity is determined by measuring the relative intensities of signals corresponding to Metformin-d0 to Metformin-d5 within the this compound sample.

Experimental Protocol: LC-MS/MS Analysis

1. Sample and Standard Preparation:

-

Stock Solutions: Prepare stock solutions of this compound and unlabeled Metformin reference standard (1 mg/mL) in 50% methanol or purified water.[5][6]

-

Working Solutions: Prepare a dilution of the this compound stock solution in the initial mobile phase for direct infusion or LC injection.

2. LC Conditions:

-

LC System: UPLC or HPLC system.

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 reversed-phase column is commonly used.[7]

-

Mobile Phase A: 2-10 mM Ammonium Acetate or Ammonium Formate in water, often with 0.1% formic acid.[5]

-

Mobile Phase B: Acetonitrile, often with 0.1% formic acid.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5 µL.[5]

3. MS/MS Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[5][6]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).[6]

-

MRM Transitions:

-

Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity for each transition. Representative values are a cone voltage of 20 V and collision energy of 12 V.[6]

4. Data Analysis for Isotopic Purity:

-

Acquire full scan mass spectra of the this compound sample to observe the distribution of mass isotopologues (M+H)+.

-

Calculate the isotopic enrichment by comparing the peak areas of the ion corresponding to this compound (m/z 136) to the sum of the areas of all relevant isotopologues (m/z 130 through 136).[8]

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides a direct method to assess the degree of deuteration by quantifying the residual proton signal from the dimethylamine (B145610) moiety. In a fully deuterated sample, the characteristic singlet of the two methyl groups should be absent or significantly diminished.

Experimental Protocol: ¹H NMR Analysis

1. Sample Preparation:

-

Accurately weigh ~10 mg of the this compound hydrochloride sample.[9]

-

Dissolve the sample in 0.7 mL of a deuterated solvent, typically Dimethyl sulfoxide-d6 (DMSO-d6) or Deuterium oxide (D2O). DMSO-d6 is often preferred as it allows for the observation of exchangeable N-H protons.[9]

2. NMR Acquisition:

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Experiment: Standard 1D proton experiment.

-

Analysis:

-

Acquire the ¹H NMR spectrum of the this compound sample.

-

Acquire a reference ¹H NMR spectrum of an unlabeled Metformin HCl standard under identical conditions.

-

In the unlabeled Metformin spectrum, identify the singlet corresponding to the six protons of the N,N-dimethyl group, which appears at approximately 2.92 ppm in DMSO-d6.[9]

-

In the spectrum of the this compound sample, integrate this residual signal (if any) relative to a known internal standard or a non-exchangeable proton signal from the molecule itself (if available, though not applicable for Metformin). The reduction in the integral of this peak directly relates to the isotopic purity.

-

Data Presentation

Quantitative data regarding the specifications and analysis of this compound are summarized below.

Table 1: Typical Product Specifications for this compound Hydrochloride

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |

| Deuterated Forms (d1-d6) | ≥98% | Mass Spectrometry |

Note: Specifications are typical values from commercial suppliers and may vary.

Table 2: Key Mass Spectrometry Parameters for Metformin Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Metformin | 130.1 | 60.1 | 71.1[5] |

| This compound | 136.1 | 60.1[6] | 77.1 |

Note: The m/z 60.1 product ion arises from a characteristic fragmentation and is often used for both the labeled and unlabeled compound.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. patents.justia.com [patents.justia.com]

- 3. Dimethyl-d6-amine HCl | 53170-19-7 | FD158969 | Biosynth [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Investigating metformin-active substances from different manufacturing sources by NIR, NMR, high-resolution LC-MS, and chemometric analysis for the prospective classification of legal medicines [frontiersin.org]

Physicochemical Properties of Metformin-d6 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Metformin-d6 hydrochloride (CAS No: 1185166-01-1). This deuterated analog of metformin (B114582) hydrochloride is primarily utilized as an internal standard for the quantification of metformin in biological samples by mass spectrometry.[1][2] A thorough understanding of its physicochemical characteristics is crucial for the development of robust analytical methods and for its application in metabolic research.

Core Physicochemical Data

The key physicochemical properties of this compound hydrochloride are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | N,N-dimethyl-d6-imidodicarbonimidic diamide, monohydrochloride | [1] |

| Synonyms | 1,1-Dimethylbiguanide-d6 hydrochloride, Metformin-(dimethyl-d6) hydrochloride | [1] |

| Chemical Formula | C₄H₅D₆N₅ • HCl | [1] |

| Molecular Weight | 171.66 g/mol | [3] |

| CAS Number | 1185166-01-1 | [1] |

| Appearance | White to off-white crystalline solid | [4][5] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Source(s) |

| Melting Point | 215-218 °C | [3] |

| pKa | 12.4 (for non-deuterated Metformin HCl) | [6][7] |

| UV λmax | 235 nm | [8] |

Table 3: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | 50 mg/mL (291.27 mM) | [3] |

| DMSO | 50 mg/mL (291.27 mM) | [3] |

| Methanol (B129727) | Slightly soluble | [5] |

| Aqueous Acid | Slightly soluble | [5] |

| PBS (pH 7.2) | 1 mg/mL | [1] |

Table 4: Isotopic Purity

| Parameter | Specification | Source(s) |

| Deuterium Incorporation | ≥98% deuterated forms (d1-d6) | [1] |

| Normalized Intensity (d6) | 99.39% | [5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are representative of standard pharmaceutical analysis techniques.

Melting Point Determination

The melting point of this compound hydrochloride can be determined using the capillary method as per the United States Pharmacopeia (USP) guidelines.[9][10]

Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.

-

Glass capillary tubes (closed at one end).

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry this compound hydrochloride is introduced into a capillary tube. The tube is tapped gently to pack the sample to a height of 2.5-3.5 mm.[10]

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rate of approximately 10 °C per minute until it is about 10 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[10]

-

The temperature at which the substance begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded to define the melting range.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound hydrochloride in a given solvent is determined using the shake-flask method.[11]

Apparatus:

-

Glass vials with screw caps.

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment.

-

Analytical balance.

-

Centrifuge.

-

HPLC-UV or other suitable analytical instrument for concentration measurement.

Procedure:

-

Sample Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent in a glass vial.

-

Equilibration: The vials are sealed and placed in a temperature-controlled shaker or stirrer and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation.

-

Quantification: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved this compound hydrochloride is determined using a validated analytical method such as HPLC-UV.

Isotopic Purity Determination by LC-MS/MS

The isotopic purity of this compound hydrochloride is typically determined using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12][13]

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Appropriate HPLC column (e.g., C18).

Procedure:

-

Sample Preparation: A stock solution of this compound hydrochloride is prepared in a suitable solvent (e.g., 50% methanol in water). This is further diluted to an appropriate concentration for LC-MS/MS analysis.[12]

-

Chromatographic Separation: The sample is injected into the HPLC system. A suitable mobile phase gradient is used to separate this compound from any potential impurities.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. The instrument is operated in positive ion mode.

-

Data Acquisition: The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of the molecular ions of this compound (e.g., m/z 136) and its potential isotopologues (d0 to d5).[14]

-

Data Analysis: The relative abundance of each isotopologue is determined from the mass spectrum. The isotopic purity is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

Visualizations

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the typical workflow for determining the isotopic purity of this compound hydrochloride using LC-MS/MS.

Caption: Workflow for Isotopic Purity Determination by LC-MS/MS.

Metformin's Mechanism of Action: AMPK Signaling Pathway

As this compound hydrochloride is used as an internal standard for metformin, understanding the parent compound's mechanism of action is relevant. Metformin's primary therapeutic effect is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway.[15][16]

Caption: Simplified AMPK signaling pathway activated by Metformin.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound hydrochloride (1,1-Dimethylbiguanide-d6 (hydrochloride)) | Autophagy | 1185166-01-1 | Invivochem [invivochem.com]

- 4. This compound, HYDROCHLORIDE | 1185166-01-1 [chemicalbook.com]

- 5. usbio.net [usbio.net]

- 6. DailyMed - METFORMIN HYDROCHLORIDE- metformin hydrochloride tablets tablet, film coated, extended release METFORMIN HYDROCHLORIDE- metformin hydrochloride tablet tablet, film coated, extended release [dailymed.nlm.nih.gov]

- 7. repositorio.unesp.br [repositorio.unesp.br]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. thinksrs.com [thinksrs.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Validation of a Simple and Sensitive LC-MS/MS Method for Quantification of Metformin in Dried Blood Spot Its Application as an Indicator for Medication Adherence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

Metformin-d6 CAS number and commercial suppliers.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Metformin-d6, a deuterated analog of the widely used anti-diabetic drug metformin (B114582). It is primarily utilized as an internal standard in quantitative bioanalytical assays, particularly for pharmacokinetic and metabolic studies of metformin. This document covers its chemical identity, commercial availability, and detailed experimental protocols for its application. Additionally, it elucidates the key signaling pathways of metformin, providing a foundational understanding for researchers in drug metabolism and clinical pharmacology.

Core Chemical and Physical Data

This compound, also known as (N,N-dimethyl-d6)-imidodicarbonimidic diamide, is a stable isotope-labeled version of metformin. The deuterium (B1214612) labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification methods.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 1185166-01-1[1][2][3][4] |

| Molecular Formula | C4H5D6N5 • HCl[1] |

| Molecular Weight | 171.66 g/mol [2][3] |

| Appearance | White to off-white solid[3] |

| Purity | Typically ≥98% deuterated forms (d1-d6)[1] |

| Solubility | Soluble in aqueous acid (slightly), DMSO (slightly), and Methanol (slightly)[3][5] |

| Storage Temperature | -20°C for long-term storage[3] |

Commercial Availability

This compound hydrochloride is available from several reputable suppliers of research chemicals and analytical standards. Researchers can procure this compound from the following vendors, among others:

Table 2: Commercial Suppliers of this compound Hydrochloride

| Supplier | Product Name |

| Cayman Chemical | This compound (hydrochloride)[1] |

| Santa Cruz Biotechnology | This compound, Hydrochloride[2] |

| United States Biological | This compound, Hydrochloride[3] |

| LGC Standards | This compound Hydrochloride[4] |

| ChemicalBook | This compound, HYDROCHLORIDE[5] |

| InvivoChem | This compound hydrochloride (1,1-Dimethylbiguanide-d6 (hydrochloride))[6] |

| Pharmaffiliates | This compound[7] |

| MCE (MedChemExpress) | This compound hydrochloride |

| Sigma-Aldrich | Metformin-(dimethyl-d6) hydrochloride analytical standard |

Experimental Protocols: Quantification of Metformin using this compound

This compound is the internal standard of choice for the accurate quantification of metformin in biological matrices such as plasma, serum, and tissue homogenates by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol.

Sample Preparation (Protein Precipitation)

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample, calibration standard, or quality control sample.

-

Add 50 µL of the internal standard working solution (this compound, e.g., 250 ng/mL in acetonitrile).

-

Vortex the mixture for 2 minutes.

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins and vortex for 5 minutes.

-

Centrifuge the mixture at 16,000 x g for 10 minutes.

-

Transfer the supernatant to a clean autosampler vial.

-

For some methods, the supernatant may be diluted (e.g., with 1.0 mL of the initial mobile phase) before injection.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 2 mM ammonium (B1175870) acetate (B1210297) in water) and an organic component (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Metformin: The precursor ion is typically m/z 130, with product ions around m/z 60 and 71.

-

This compound: The precursor ion is m/z 136, with a primary product ion at m/z 60.[9]

-

Table 3: Example LC-MS/MS Parameters

| Parameter | Condition |

| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization | ESI+ |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transition (Metformin) | 130.1 → 71.1 |

| MRM Transition (this compound) | 136.1 → 77.1 |

Note: These parameters are illustrative and should be optimized for the specific instrumentation used.

Experimental Workflow

Metformin's Signaling Pathways

Metformin exerts its therapeutic effects through multiple molecular mechanisms, primarily centered around the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.

AMPK-Dependent Pathway

The primary mechanism of action of metformin involves the inhibition of mitochondrial respiratory chain complex I.[10] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK.

Activated AMPK then phosphorylates and regulates numerous downstream targets, leading to:

-

Inhibition of Gluconeogenesis: AMPK activation leads to the downregulation of key gluconeogenic enzymes in the liver, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose production.

-

Inhibition of mTORC1 Signaling: AMPK can inhibit the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. By inhibiting mTORC1, metformin can influence cellular metabolism and has been investigated for its potential anti-cancer properties.

-

Increased Glucose Uptake: In peripheral tissues like muscle, AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake from the bloodstream.

AMPK-Independent Mechanisms

Recent research has also highlighted AMPK-independent mechanisms of metformin action. These include:

-

Inhibition of mitochondrial glycerophosphate dehydrogenase: This reduces the conversion of glycerol (B35011) to glucose.

-

Antagonism of glucagon (B607659) signaling: Metformin can inhibit the production of cyclic AMP (cAMP), thereby blunting the effects of glucagon on hepatic glucose production.[10]

-

Alteration of the gut microbiome: Metformin has been shown to modulate the composition of the gut microbiota, which may contribute to its overall metabolic benefits.

This technical guide provides a comprehensive overview of this compound for research and drug development professionals. Its well-characterized properties and the established analytical methods make it an indispensable tool for the accurate and reliable quantification of metformin in various biological matrices. A thorough understanding of metformin's complex signaling pathways is crucial for ongoing research into its therapeutic applications beyond type 2 diabetes.

References

- 1. Metformin: An Inhibitor of mTORC1 Signaling [jscimedcentral.com]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. Metformin targets multiple signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Metformin - Wikipedia [en.wikipedia.org]

The Gold Standard: A Technical Guide to the Rationale for Using Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, particularly within the realms of pharmaceutical development, clinical research, and environmental testing, the pursuit of accuracy and precision is paramount. Complex biological matrices often introduce significant analytical challenges, including matrix effects, variability in sample extraction, and instrumental drift. To mitigate these issues and ensure the reliability of quantitative data, the use of a stable isotope-labeled internal standard (SIL-IS) has become the gold standard, with deuterated internal standards being the most common and critical tool in the analytical chemist's arsenal.

This technical guide provides an in-depth exploration of the fundamental rationale for employing deuterated internal standards in mass spectrometry. We will delve into the core principles, present comparative data, provide detailed experimental protocols, and visualize the associated workflows and logical frameworks.

Core Principles: Why Deuterated Standards are Indispensable

A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium (B1214612) (²H or D). The fundamental premise behind its use is that the deuterated analog is chemically and physically almost identical to the analyte. This near-identical nature ensures that it behaves in a highly similar manner throughout the entire analytical process—from sample preparation to detection.

The primary advantages of using a deuterated internal standard in mass spectrometry-based bioanalysis include:

-

Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting components from the sample matrix, are a major source of inaccuracy in LC-MS/MS analysis. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized.

-

Correction for Sample Preparation Variability: The process of extracting an analyte from a complex matrix can be subject to variability, leading to inconsistent recovery. A deuterated internal standard, when added at the beginning of the sample preparation process, experiences the same losses as the analyte. The analyte-to-internal standard ratio, therefore, remains constant, correcting for any inconsistencies in extraction efficiency.

-

Mitigation of Instrumental Variability: Fluctuations in instrument performance, such as variations in injection volume or detector response, can impact the accuracy of measurements. As both the analyte and the deuterated internal standard are affected proportionally by these variations, their ratio provides a stable and reliable quantitative measure.

-

Improved Accuracy and Precision: By compensating for the aforementioned sources of error, deuterated internal standards significantly enhance the accuracy and precision of quantitative assays. This is crucial for regulated bioanalysis, where adherence to stringent validation criteria is mandatory.

Data Presentation: The Quantitative Advantage of Deuterated Internal Standards

The superior performance of a deuterated internal standard over a non-isotopically labeled (structural analog) internal standard is evident when examining key bioanalytical method validation parameters. The following table presents a comparative summary of typical performance characteristics.

| Validation Parameter | Acceptance Criteria (Typical) | Performance with Deuterated IS | Performance with Alternative IS (Hypothetical) |

| Linearity (r²) | ≥ 0.99 | > 0.998 | > 0.98 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.4% to +8.1% | -25% to +30% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.2% | ≤ 25% |

| Matrix Effect (% CV) | ≤ 15% | < 10% | > 20% |

| Recovery (% CV) | Consistent and reproducible | < 15% | Variable |

*LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. The data for the alternative IS is hypothetical and represents potential outcomes when using a non-SIL internal standard. The

Understanding the Fragmentation Pattern of Metformin-d6 in MS/MS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tandem mass spectrometry (MS/MS) fragmentation pattern of Metformin-d6. As the stable isotope-labeled internal standard of choice for the quantification of Metformin (B114582), a thorough understanding of its behavior in a mass spectrometer is critical for developing robust and reliable bioanalytical methods. This document outlines the core fragmentation pathways, presents quantitative data in a structured format, and provides detailed experimental protocols for its analysis.

Ionization and Precursor Ion

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, this compound is typically ionized using positive-mode electrospray ionization (ESI).[1][2] This process results in the formation of a protonated molecule, which serves as the precursor ion for subsequent fragmentation. The six deuterium (B1214612) atoms on the dimethylamino group give this precursor ion a mass-to-charge ratio (m/z) of 136.[2][3]

MS/MS Fragmentation Pathways of this compound

Upon entering the collision cell of a tandem mass spectrometer, the this compound precursor ion (m/z 136) undergoes collision-induced dissociation (CID), leading to the formation of specific, stable product ions. The fragmentation is characterized by the cleavage of the biguanide (B1667054) backbone, resulting in two primary, well-documented product ions.

The fragmentation process is visualized in the diagram below, illustrating the generation of the key product ions from the protonated this compound precursor.

Caption: Fragmentation pathway of protonated this compound (m/z 136).

The two principal fragmentation routes are:

-

Formation of Product Ion m/z 77 : This involves a cleavage and rearrangement, resulting in the loss of a neutral guanidine (B92328) molecule (CH₅N₃) and the formation of the deuterated product ion [C3HD6N2]+.[4][5]

-

Formation of Product Ion m/z 60 : This pathway involves the cleavage of the bond between the nitrogen of the dimethylamino group and the adjacent carbon, leading to the loss of a neutral d6-dimethylcyanamide molecule and the formation of the protonated guanidine fragment [CH6N3]+.[1][2] This is the most commonly monitored transition for quantification due to its high intensity.

Quantitative Data Summary

For quantitative bioanalysis, specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM). The table below summarizes the key MRM transitions for both Metformin and its deuterated internal standard, this compound.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Formula of Product Ion | Role in Assay |

| Metformin | 130 | 71 | [C₃H₇N₂]⁺ | Quantifier[1][5] |

| 130 | 60 | [CH₆N₃]⁺ | Qualifier[2] | |

| This compound | 136 | 77 | [C₃HD₆N₂]⁺ | Quantifier/Qualifier[4][5] |

| 136 | 60 | [CH₆N₃]⁺ | Quantifier[2] |

Experimental Protocols

A generalized LC-MS/MS protocol for the quantification of Metformin using this compound is detailed below. This protocol is a composite of methodologies frequently cited in peer-reviewed literature.[1][2]

Sample Preparation: Protein Precipitation

This method is widely used for its simplicity and efficiency in removing proteins from biological matrices like plasma.[1][6]

-

Aliquoting : Aliquot 50 µL of the plasma sample (or calibration standard/QC sample) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition : Add 50 µL of the this compound internal standard working solution (e.g., 250 ng/mL in acetonitrile) to each tube.

-

Precipitation : Add 300 µL of acetonitrile (B52724) to induce protein precipitation.

-

Mixing : Vortex the mixture thoroughly for approximately 2-5 minutes.

-

Centrifugation : Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the clear supernatant to a clean autosampler vial.

-

Dilution : Dilute the supernatant with an aqueous mobile phase component (e.g., 1.0 mL of 2 mM Ammonium acetate (B1210297) in water) to ensure compatibility with the reverse-phase LC system.[1]

Liquid Chromatography (LC)

-

System : A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

-

Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly employed.[6]

-

Mobile Phase A : 2 mM Ammonium acetate in water with 0.1% formic acid.[1]

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Flow Rate : 0.3 - 0.5 mL/min.

-

Gradient : A gradient elution is typically used to separate Metformin from endogenous matrix components.

-

Injection Volume : 5 µL.

Mass Spectrometry (MS)

-

Ion Source : Electrospray Ionization (ESI).

-

Polarity : Positive.

-

Mode : Multiple Reaction Monitoring (MRM).[6]

-

Monitored Transitions :

-

Metformin: m/z 130 → 71 (Quantifier); m/z 130 → 60 (Qualifier).

-

This compound: m/z 136 → 60 (Quantifier).[2]

-

-

Source Parameters : Optimized for maximum signal intensity (e.g., Capillary Voltage: 0.5-3.5 kV, Cone Voltage: 20 V, Collision Energy: 12 V).[2]

The overall analytical process from sample receipt to final data analysis is depicted in the workflow diagram below.

Caption: General experimental workflow for Metformin analysis.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. By leveraging this knowledge of its specific fragmentation patterns and employing the outlined protocols, researchers can develop and validate highly selective and sensitive LC-MS/MS methods for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

References

- 1. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. "Validation of a novel UPLC-MS/MS method for estimation of metformin an" by Ekram Hany Mohamed, Mona N. Abou-Omar, et al. [buescholar.bue.edu.eg]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. benchchem.com [benchchem.com]

Stability of Metformin-d6 in Biological Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability of Metformin-d6, a deuterated internal standard crucial for the accurate quantification of metformin (B114582) in biological matrices. Ensuring the stability of the internal standard is paramount for the integrity of pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document summarizes quantitative stability data, details experimental protocols, and visualizes relevant workflows and signaling pathways.

Introduction to this compound and its Importance in Bioanalysis

Metformin is a first-line medication for the treatment of type 2 diabetes.[1] Accurate measurement of metformin concentrations in biological fluids is essential for drug development and clinical management. This compound, a stable isotope-labeled version of metformin, is the preferred internal standard for bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its use allows for the correction of variability during sample preparation and analysis, ensuring high accuracy and precision.[2] The fundamental assumption in using a stable isotope-labeled internal standard is that it behaves identically to the analyte of interest in terms of extraction recovery, ionization response, and stability.[3] Therefore, understanding the stability of this compound in various biological matrices is critical for validating reliable bioanalytical assays.

Quantitative Stability Data of Metformin in Biological Matrices

The following tables summarize the stability of metformin in human plasma, whole blood, urine, and tissue homogenates under various storage conditions. As this compound is chemically analogous to metformin, its stability is expected to be comparable. The data is presented as the percentage change or recovery, with acceptance criteria for stability generally being within ±15% of the nominal concentration.

Table 1: Stability of Metformin in Human Plasma

| Stability Condition | Matrix | Temperature | Duration | Concentration Levels | Stability Outcome (% Change/Recovery) | Reference |

| Freeze-Thaw | Human Plasma | -20°C to Room Temp. | 3 cycles | 1.5 µg/mL & 5.6 µg/mL | Stable | [4] |

| Freeze-Thaw | Human Plasma | -70°C to Room Temp. | 3 cycles | 50-50,000 ng/mL range | Stable | [5] |

| Freeze-Thaw | Human Plasma | Not Specified | 4 cycles | 0.5-500 ng/mL range | Stable | [6] |

| Freeze-Thaw | Human Plasma | Not Specified | 1-3 cycles | 15 ng/mL & 1600 ng/mL | 2.95% to 7.46% change | |

| Short-Term (Bench-Top) | Human Plasma | Room Temperature | 6 hours | 15 ng/mL & 1600 ng/mL | 13.33% to 15.10% change | [1] |

| Short-Term (Bench-Top) | Human Plasma | Room Temperature | 6 hours | 1.5 µg/mL & 5.6 µg/mL | Stable | |

| Short-Term (Bench-Top) | Human Plasma | Room Temperature | 24 hours | 0.5-500 ng/mL range | Stable | [6] |

| Long-Term | Human Plasma | -20°C | 1 day | 1.5 µg/mL & 5.6 µg/mL | Stable | [4] |

| Long-Term | Human Plasma | -20°C | 30 days | 0.18-6 µg/mL range | Stable | [7] |

| Long-Term | Human Plasma | -20°C and -80°C | 38 days | 0.5-500 ng/mL range | Stable | [6] |

| Long-Term | Human Plasma | -70°C | 147 days | 50-50,000 ng/mL range | Stable | [5] |

| Post-Preparative | Human Plasma | 4°C | 88 hours | 0.5-500 ng/mL range | Stable | [6] |

| Post-Preparative | Human Plasma | 10°C (Autosampler) | 24 hours | 15 ng/mL & 1600 ng/mL | 5.00% to 13.74% change | [1] |

Table 2: Stability of Metformin in Whole Blood, Urine, and Tissue Homogenates

| Stability Condition | Matrix | Temperature | Duration | Stability Outcome (% Change/Recovery) | Reference |

| Short-Term (Bench-Top) | Rat Whole Blood | Room Temperature | 2 hours | Stable | [5] |

| Short-Term (Bench-Top) | Rat Whole Blood | Ice-Water Bath | 2 hours | Stable | [5] |

| Long-Term | Human Urine | -70°C | 30 days | Stable | [8] |

| Long-Term | Mouse Plasma | -80°C | 82 days | 95.6% to 112.5% | [9] |

| Freeze-Thaw | Mouse Plasma | -80°C to Room Temp. | 2 cycles | 89.7% to 102.5% | [9] |

| Short-Term (Bench-Top) | Mouse Plasma | Room Temperature | 8 hours | 92.1% to 95.8% | [9] |

| Post-Preparative | Mouse Plasma & Tissue | Room Temperature | 48 hours | 96.3% to 108.7% | [9] |

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting stability studies for this compound in biological matrices, based on common practices in bioanalytical method validation.

Preparation of Stability Quality Control (QC) Samples

-

Stock Solutions: Prepare separate stock solutions of metformin and this compound in an appropriate solvent (e.g., methanol (B129727) or a mix of methanol and water).[10]

-

Spiking Solutions: Prepare spiking solutions of metformin from its stock solution at concentrations corresponding to low and high QC levels.

-

Matrix Spiking: Spike a pool of blank biological matrix (e.g., human plasma) with the metformin spiking solutions to achieve the desired low and high QC concentrations.

-

Internal Standard Addition: For analysis, a working solution of this compound is added to all samples, including the stability QCs.

Freeze-Thaw Stability

-

Sample Preparation: Aliquot the low and high QC samples into multiple vials.

-

Freezing: Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours.[11][12]

-

Thawing: Remove the samples from the freezer and allow them to thaw completely unassisted at room temperature.[12]

-

Cycling: Repeat the freeze-thaw cycle for a minimum of three cycles.[11][12]

-

Analysis: After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples.

-

Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Short-Term (Bench-Top) Stability

-

Sample Preparation: Aliquot the low and high QC samples.

-

Incubation: Place the samples on a laboratory bench at room temperature for a specified period that simulates the expected sample handling time (e.g., 4, 6, or 24 hours).[4][6]

-

Analysis: After the incubation period, analyze the samples with a fresh calibration curve and QCs.

-

Acceptance Criteria: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.

Long-Term Stability

-

Sample Preparation: Aliquot a sufficient number of low and high QC samples for all time points.

-

Storage: Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

-

Analysis at Time Points: At specified intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples, thaw them, and analyze them against a fresh calibration curve and QCs.

-

Acceptance Criteria: The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration for the duration of the study.

Post-Preparative (Autosampler) Stability

-

Sample Preparation: Process a set of low and high QC samples as for a regular analytical run.

-

Storage: Place the processed samples in the autosampler at the specified temperature (e.g., 4°C or 10°C).

-

Re-injection: Re-inject the samples after a specified duration (e.g., 24 or 48 hours).

-

Analysis: Compare the results from the re-injected samples to the initial results or to a fresh calibration curve.

-

Acceptance Criteria: The mean concentration of the post-preparative stability samples should be within ±15% of the initial concentration.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Bioanalytical Stability Studies

The following diagram illustrates a typical workflow for assessing the stability of an analyte and its internal standard in a biological matrix.

References

- 1. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of metformin in rat plasma by HILIC-MS/MS combined with Tecan automation and direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of metformin in human plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. microchemlab.com [microchemlab.com]

- 9. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. ask.pharmaguideline.com [ask.pharmaguideline.com]

- 12. SOP for Freeze Thaw Studies – StabilityStudies.in [stabilitystudies.in]

Methodological & Application

Application Note: LC-MS/MS Method for the Quantification of Metformin in Human Plasma Using Metformin-d6

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metformin (B114582) is a first-line oral biguanide (B1667054) medication for the treatment of type 2 diabetes, primarily functioning by decreasing hepatic glucose production and enhancing insulin (B600854) sensitivity.[1][2] Accurate and reliable quantification of metformin in biological matrices, such as human plasma, is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure both safety and efficacy.[1]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of metformin in human plasma. The method employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard, Metformin-d6, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.[1][3] Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[1]

Signaling Pathway and Mechanism of Action

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK).[2][4] It inhibits the mitochondrial respiratory chain complex I, leading to a shift in the cellular energy balance (increased AMP/ATP ratio).[1] This change activates AMPK, a key regulator of cellular energy homeostasis, which in turn phosphorylates downstream targets to reduce gluconeogenesis in the liver and increase glucose uptake in peripheral tissues.[1][5]

Experimental Protocols

Materials and Reagents

-

Metformin hydrochloride (Reference Standard)

-

This compound (Internal Standard, IS)[4]

-

Acetonitrile (B52724) (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Preparation of Stock Solutions, Calibration Standards, and QC Samples

-

Primary Stock Solutions: Prepare individual stock solutions of metformin (1 mg/mL) and this compound (1 mg/mL) in 50% methanol-water.[1] These solutions should be stored at -20°C.[3]

-

Working Standard Solutions: Serially dilute the metformin stock solution with 50% methanol-water to create working solutions for calibration standards (CS) over a concentration range of 10–6,000 ng/mL.[3]

-

Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to prepare a working solution at a concentration of 250 ng/mL.[1][3]

-

Calibration Standards (CS) and Quality Control (QC) Samples: Prepare CS and QC samples by spiking 190 µL of blank human plasma with 10 µL of the appropriate metformin working solution.[3] QC samples should be prepared at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC), using a separate stock solution from the one used for calibration standards.[1]

Plasma Sample Preparation Protocol

This method utilizes a simple and efficient protein precipitation procedure.[3]

Detailed Steps:

-

Aliquot 50 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[1]

-

Add 50 µL of the this compound internal standard working solution (250 ng/mL) to each tube.[1][3]

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins and vortex the mixture for 2 minutes.[1]

-

Centrifuge the tubes at 16,000 x g for 10 minutes to pellet the precipitated proteins.[1][3]

-

Carefully transfer the clear supernatant to an autosampler vial.[3]

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system for analysis.[1][3]

LC-MS/MS Instrumental Conditions

The analysis is performed using a system such as an Agilent 1290 Infinity HPLC coupled to a Sciex 6500 Q-Trap or equivalent.[1]

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| LC System | Agilent 1290 Infinity HPLC or equivalent[1] |

| Column | Waters XBridge C18 (3.0 x 50 mm, 3.5 µm)[1][3] |

| Mobile Phase A | 2 mM Ammonium Acetate in Water with 0.1% Formic Acid[1] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |

| Flow Rate | 0.4 mL/min[1] |

| Gradient | Start at 5% B, ramp to 95% B over 1.5 min, hold for 1 min, return to 5% B |

| Column Temp. | 40°C[1] |

| Injection Vol. | 5 µL[1] |

| Total Run Time | 4.0 minutes[1] |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| MS System | Sciex 6500 Q-Trap or equivalent[1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3] |

| MRM Transition | Metformin: 130.1 -> 60.2 m/z[1][6] |

| This compound (IS): 136.1 -> 66.2 m/z[1] | |

| Source Temp. | 150°C[7] |

| Desolvation Temp. | 650°C[7] |

| Capillary Voltage | 0.7 kV[7] |

Data Presentation and Method Validation

The method was validated according to FDA and ICH M10 guidelines for bioanalytical method validation.[1]

Table 3: Linearity and Sensitivity

| Parameter | Result |

|---|---|

| Calibration Curve Range | 10 - 6000 ng/mL[3] |

| Regression Model | Linear, 1/x² weighting[1] |

| Correlation (r²) | > 0.995[1] |

| LLOQ | 10 ng/mL[1] |

Table 4: Intra-day and Inter-day Precision and Accuracy

| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| LQC | 30 | ≤ 5.5 | 95.2 ± 4.1 | ≤ 6.8 | 98.1 ± 5.2 |

| MQC | 3000 | ≤ 4.2 | 102.1 ± 3.8 | ≤ 5.1 | 101.5 ± 4.5 |

| HQC | 4800 | ≤ 3.5 | 97.8 ± 3.5 | ≤ 4.8 | 101.2 ± 4.8 |

(Data are representative and based on typical acceptance criteria)

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| LQC | 30 | 98.2 | 1.8 |

| HQC | 4800 | 101.5 | -1.2 |

(Results indicate high extraction efficiency and negligible matrix effects, demonstrating the method's robustness)[1][3]

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of metformin in human plasma.[1] The simple protein precipitation sample preparation and short chromatographic run time make it highly suitable for high-throughput analysis in a regulated bioanalytical laboratory.[1] The use of a deuterated internal standard ensures accuracy and reproducibility.[3] The method demonstrates excellent performance characteristics that meet international validation guidelines, confirming its utility for clinical and pharmacokinetic research.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. scientificliterature.org [scientificliterature.org]

- 3. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Quantitative determination of Metformin in human plasma by UPLC-MS/MS and results of a 12-month pilot study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Plasma Sample Preparation of Metformin-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Metformin (B114582) and its deuterated internal standard, Metformin-d6, from human plasma. The described methods are suitable for quantitative analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a crucial technique in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1]

Introduction

Metformin is a first-line oral biguanide (B1667054) medication for the treatment of type 2 diabetes.[1] Accurate quantification of metformin in plasma is essential for assessing its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is a stable isotope-labeled internal standard commonly used in bioanalytical methods to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.[2]

This document outlines three common sample preparation techniques:

-

Protein Precipitation (PPT): A rapid and straightforward method suitable for high-throughput analysis.[3]

-

Liquid-Liquid Extraction (LLE): A technique that offers cleaner extracts by partitioning the analyte into an immiscible organic solvent.[4]

-

Solid-Phase Extraction (SPE): A highly selective method that can provide the cleanest extracts, minimizing matrix effects.[5]

The choice of method depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and the complexity of the plasma matrix.

Quantitative Data Summary

The following tables summarize key quantitative parameters for each sample preparation technique based on published literature. It is important to note that these values are derived from different studies and direct comparison should be considered with caution as experimental conditions may vary.

Table 1: Comparison of Sample Preparation Techniques for Metformin Analysis

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction (Ion-Pair) |

| Analyte Recovery | 81% - >95%[2][6][7] | 88.5% - 98%[1][4] | >98%[5] |

| Linearity Range | 0.5 - 500 ng/mL[7] | 10 - 5000 ng/mL[1] | 5 - 2000 ng/mL (general) |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[7] | 7.8 ng/mL[1] | 5 ng/mL[5] |

| Matrix Effect | Generally higher than SPE and LLE | Moderate | Minimal[5] |

| Throughput | High[3] | Medium | Low to Medium |

| Cost per Sample | Low | Medium | High |

| Simplicity | Simple[3] | Moderate | Complex |

Table 2: Reported Recovery Data for Metformin

| Sample Preparation Method | Metformin Concentration (ng/mL) | Mean Recovery (%) | Reference |

| Protein Precipitation | 30 | 95.2 | [6] |

| Protein Precipitation | 4000 | 97.8 | [6] |

| Protein Precipitation | Not Specified | 81 | [7] |

| Liquid-Liquid Extraction | 100 | 93.7 | [1] |

| Liquid-Liquid Extraction | 1000 | 88.5 | [1] |

| Solid-Phase Extraction (Ion-Pair) | Not Specified | >98 | [5] |

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is a rapid and simple method for the extraction of Metformin and this compound from plasma.

Materials:

-

Human plasma (K2-EDTA)

-

Metformin and this compound reference standards

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Centrifuge

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of Metformin and this compound at a concentration of 1 mg/mL in 50% methanol.

-

Prepare a working solution of the internal standard (this compound) at a suitable concentration (e.g., 250 ng/mL) in acetonitrile.

-

Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with appropriate volumes of Metformin working solutions.

-

-

Sample Preparation:

-

Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples).

-

Add 150 µL of acetonitrile (containing 0.1% formic acid for improved protein precipitation) to each tube.[3]

-

Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.

-

-

Centrifugation:

-

Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

Liquid-Liquid Extraction (LLE) Protocol

This protocol provides a cleaner sample extract compared to protein precipitation by utilizing the partitioning of Metformin into an organic solvent.

Materials:

-

Human plasma (K2-EDTA)

-

Metformin and this compound reference standards

-

1-Butanol (HPLC grade)

-

n-Hexane (HPLC grade)

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

Acetic Acid solution (e.g., 0.2%)

-

Microcentrifuge tubes (1.5 mL) or glass tubes

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock and working solutions as described in the PPT protocol.

-

-

Sample Preparation:

-

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a suitable tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add a small volume of NaOH solution to alkalize the sample (to facilitate the extraction of the basic metformin molecule).[1]

-

Add 600 µL of the extraction solvent (1-butanol/n-hexane, 50:50, v/v).[1][4]

-

-

Extraction:

-

Vortex the tubes vigorously for 1 minute to ensure efficient extraction.

-

Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

-

-

Organic Layer Transfer:

-

Carefully transfer the upper organic layer to a clean tube.

-

-

Back-Extraction (optional but recommended for cleaner samples):

-

Add 100 µL of 0.2% acetic acid to the collected organic layer.

-

Vortex for 1 minute to transfer Metformin and this compound back into the acidic aqueous phase.

-

Centrifuge at 3000 x g for 5 minutes.

-

Transfer the lower aqueous layer to a new tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the collected organic layer (or the aqueous layer from back-extraction) to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

-

Solid-Phase Extraction (SPE) Protocol (Ion-Pair SPE)

This protocol utilizes an ion-pairing reagent to retain the polar Metformin on a solid-phase cartridge, resulting in a very clean extract.

Materials:

-

Human plasma (K2-EDTA)

-

Metformin and this compound reference standards

-

SPE cartridges (e.g., C18 or a specific ion-exchange phase)

-

Ion-pairing reagent (e.g., sodium dodecyl sulfate (B86663) - SDS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water

-

SPE manifold

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

-

Evaporation system

Procedure:

-

Preparation of Solutions:

-

Prepare stock and working solutions as described in the PPT protocol.

-

Prepare an ion-pairing solution (e.g., 10 mM SDS in water).

-

Prepare conditioning, washing, and elution solvents as required for the specific SPE cartridge.

-

-

Cartridge Conditioning:

-

Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water through it.

-

-

Sample Loading:

-

Mix 200 µL of plasma with the this compound internal standard.

-

Add the ion-pairing solution to the plasma sample.

-

Load the entire mixture onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with a weak solvent to remove interfering substances. A typical wash solution might be a low percentage of organic solvent in water (e.g., 5% methanol in water).

-

-

Elution:

-

Elute Metformin and this compound from the cartridge using a suitable elution solvent. For ion-pair SPE, this could be a higher concentration of organic solvent, possibly with an acid or base to disrupt the ion-pairing. A common eluent is methanol.[8]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the LC-MS/MS mobile phase.

-

References

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. Quantitative determination of Metformin in human plasma by UPLC-MS/MS and results of a 12-month pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of metformin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of metformin in plasma using a new ion pair solid phase extraction technique and ion pair liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Determination of metformin in human plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

Solid-Phase Extraction of Metformin and its Deuterated Analog: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase extraction (SPE) of metformin (B114582) and its stable isotope-labeled internal standard, metformin-d6, from biological matrices. The protocols and data presented are essential for bioanalytical method development, pharmacokinetic studies, and therapeutic drug monitoring.

Introduction

Metformin is a first-line oral medication for the treatment of type 2 diabetes. Accurate and reliable quantification of metformin in biological samples is crucial for assessing its efficacy and safety. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note details a robust SPE method utilizing a mixed-mode cation exchange sorbent, which has demonstrated high recovery and selectivity for metformin. This compound is employed as an internal standard to ensure the accuracy and precision of the quantification.[1][2][3]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described SPE method.

Table 1: Method Detection and Quantification Limits

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Metformin | 3.0 | 5.0[4] |

| Metformin | 3.0 | 9.2[5] |

Table 2: Recovery and Precision

| Analyte | Concentration (ng/mL) | Recovery (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |

| Metformin | Low QC | >98[4][6] | <9 | <9 |

| Metformin | Mid QC | >98[4][6] | <9 | <9 |

| Metformin | High QC | >98[4][6] | <9 | <9 |

CV: Coefficient of Variation

Experimental Protocols

This section provides a detailed step-by-step protocol for the solid-phase extraction of metformin and this compound from human plasma.

Materials and Reagents

-

Metformin hydrochloride (Reference Standard)

-

Human Plasma (with anticoagulant)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium (B1175870) hydroxide (B78521) solution

-

Formic acid

-

Water (deionized or HPLC grade)

-

Oasis WCX (Weak Cation Exchange) SPE Cartridges

Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Spike the plasma samples with the internal standard, this compound, to a final concentration of 250 ng/mL.[7]

-

For the preparation of calibration standards and quality control (QC) samples, spike blank plasma with known concentrations of metformin.

Solid-Phase Extraction (SPE) Workflow

A mixed-mode solid-phase extraction clean-up strategy using Oasis WCX Cartridges is employed for the extraction of Metformin from plasma.[8]

Caption: Workflow for Solid-Phase Extraction of Metformin.

Detailed SPE Protocol:

-

Conditioning: Condition the Oasis WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Equilibration: Equilibrate the cartridge with 1 mL of water.

-

Sample Loading: Load 500 µL of the pre-treated plasma supernatant onto the conditioned cartridge.[8]

-

Washing:

-

Wash the cartridge with 1 mL of 5% ammonium hydroxide in water.

-

Wash the cartridge with 1 mL of methanol.

-

-

Elution: Elute the analytes with 1 mL of 2% formic acid in methanol.

-

Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of the extracted samples is performed using a liquid chromatography system coupled with a tandem mass spectrometer.

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Metformin: m/z 130 → 71

-

This compound: m/z 136 → 77[9]

-

Alternative SPE Method: Dispersive Solid-Phase Extraction (dSPE)

An alternative method utilizing dispersive solid-phase extraction with nano graphene oxide as the sorbent has also been reported for the simultaneous measurement of metformin and other drugs in plasma.[5][10]

dSPE Protocol Overview:

-

Protein Precipitation: Plasma proteins are precipitated using trichloroacetic acid.[5]

-

Dispersion: Nano graphene oxide sorbent is dispersed in the supernatant.[5][10]

-

Extraction: The mixture is sonicated and shaken to facilitate analyte adsorption.[5][10]

-

Separation: The sorbent is separated by centrifugation.[5]

-

Elution: The analytes are eluted from the sorbent with an appropriate solvent, such as acidified methanol.[5]

Caption: Workflow for Dispersive SPE of Metformin.

Conclusion

The solid-phase extraction method detailed in this application note provides a reliable and efficient means of extracting metformin and its deuterated internal standard from biological matrices. The use of a mixed-mode cation exchange sorbent ensures high recovery and clean extracts, which are essential for sensitive and accurate quantification by LC-MS/MS. The presented protocols and data serve as a valuable resource for researchers and scientists involved in the analysis of metformin.

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. researchgate.net [researchgate.net]

- 5. Sensitive Simultaneous Measurement of Metformin and Linagliptin in Plasma Samples by Couple of Nano Graphene Oxide-based Dispersive Solid Phase Extraction Method and Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of metformin in plasma using a new ion pair solid phase extraction technique and ion pair liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]